N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

Description

2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid is a natural product found in Streptomyces with data available.

Properties

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O11/c23-7-11(21-17(28)9-3-1-5-13(24)15(9)26)20(32)33-8-12(19(30)31)22-18(29)10-4-2-6-14(25)16(10)27/h1-6,11-12,23-27H,7-8H2,(H,21,28)(H,22,29)(H,30,31)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXJDVFEFZPIMN-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Biological Function of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in E. coli

The following technical guide details the biological function, mechanistic origin, and experimental characterization of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (hereafter referred to as the Linear Enterobactin Dimer ) in Escherichia coli.

Executive Summary

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is the linear dimer hydrolysis product of Enterobactin (Enterochelin), the primary siderophore of E. coli. While Enterobactin is celebrated for having the highest known affinity for ferric iron (

The biological function of the linear dimer is to serve as a critical intermediate in the reductive release of iron . It is generated intracellularly by the esterase Fes , which cleaves the cyclic trilactone backbone of Enterobactin. This hydrolysis lowers the iron-binding affinity and redox potential, enabling the reduction of Fe

For drug development professionals, this molecule represents a validated checkpoint for Siderophore-Antibiotic Conjugates (SDCs) . The ester linkage mimics the "Trojan Horse" release mechanism required for payload delivery.

Chemical Architecture & Nomenclature

To understand the function, one must distinguish the linear dimer from the parent compound.

-

Parent Compound (Enterobactin): A cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine linked by ester bonds.[1] It forms a hexadentate ligand perfectly suited for octahedral coordination of Fe

. -

The Linear Dimer:

-

IUPAC/Chemical Name: N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

-

Structure: Two serine units.[2] The first serine is N-acylated by 2,3-dihydroxybenzoic acid (DHBA). Its carboxyl group forms an ester bond (denoted by "O-L-seryl") with the hydroxyl group of the second serine, which is also N-acylated by DHBA.

-

Key Feature: The "O-L-seryl" designation confirms the presence of the ester linkage, which is the substrate for the Fes esterase. If this were a peptide bond (amide), Fes would be ineffective.

-

Mechanistic Pathway: The "Affinity Paradox" Solution

The linear dimer is not synthesized directly by the ent biosynthetic gene cluster (EntABCDEF) for secretion. Instead, it is generated in the cytoplasm during the iron retrieval process.

The Iron Uptake Cycle

-

Secretion: E. coli secretes apo-Enterobactin into the extracellular space.

-

Chelation: Enterobactin captures Fe

, forming the Ferric-Enterobactin complex (Fe-Ent).[1] -

Transport: Fe-Ent is recognized by the outer membrane receptor FepA , transported into the periplasm, and moved across the inner membrane by the ABC transporter FepBDGC .

Intracellular Hydrolysis (The Fes Reaction)

Once inside the cytoplasm, the iron must be removed. The redox potential of Fe-Ent is approximately -750 mV (vs NHE), making it too negative to be reduced by physiological reductants like NADH or NADPH.

The enzyme Fes (Ferric Enterobactin Esterase) solves this by hydrolyzing the ester backbone.[3] The degradation proceeds in a stepwise fashion:

-

Cyclic Fe-Ent

Linear Trimer -

Linear Trimer

Linear Dimer (The molecule of interest) -

Linear Dimer

Monomer (DHB-Ser)

Iron Release

As the backbone is cleaved from cyclic to linear forms, the denticity (number of binding atoms) and geometric constraints change.

-

Affinity Drop: The linear dimer binds Fe

with significantly lower affinity than the cyclic trimer. -

Redox Shift: The hydrolysis raises the redox potential of the iron center, allowing cytoplasmic reductants to reduce Fe

to Fe -

Dissociation: Fe

has a weak affinity for catecholate ligands and dissociates, entering the metabolic iron pool.

Pathway Visualization

The following diagram illustrates the lifecycle of the linear dimer within the iron acquisition pathway.

Figure 1: The generation of the Linear Dimer (highlighted in green) via Fes-mediated hydrolysis is the obligate step for intracellular iron release.

Quantitative Data: Binding & Kinetics

The biological relevance of the linear dimer is defined by its thermodynamic instability relative to the cyclic parent.

Table 1: Comparative Stability Constants

| Species | Structure | Formation Constant (log | Iron Release Capability |

| Enterobactin | Cyclic Trimer | 52.0 | Negligible (Redox potential too low) |

| Linear Trimer | Linear (DHBS) | ~43.0 | Low |

| Linear Dimer | Linear (DHBS) | ~35 - 38 | High (Facilitates reduction) |

| Monomer | DHB-Ser | 25.0 | Complete |

Note: The drop from log

Experimental Characterization Protocols

For researchers aiming to isolate or study this molecule, the following protocols are standard.

Isolation via HPLC (from fes mutants)

To accumulate the linear dimer, one cannot use wild-type E. coli efficiently, as the turnover is too fast.

-

Strain: Use an E. colifur mutant (constitutive siderophore production) or a fes mutant (defective esterase) supplemented with limited iron.

-

Method:

-

Grow cells in M9 minimal media (low iron).

-

Extract supernatant with ethyl acetate.[4]

-

HPLC Conditions: C18 Reverse Phase column.

-

Mobile Phase: Gradient of 0.1% TFA in water (A) and 0.1% TFA in Acetonitrile (B).

-

Detection: 310 nm (catechol absorption).

-

Elution Order: Monomer (DHBS)

Linear Dimer

-

Fes Activity Assay (In Vitro)

To verify the cleavage of Enterobactin into the linear dimer:

-

Substrate: Purified Ferric-Enterobactin (10

M). -

Enzyme: Purified recombinant Fes protein.

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Measurement: Monitor the decrease in absorbance at 400 nm (characteristic of the Fe-catecholate charge transfer band in the cyclic constrained form) or use HPLC to visualize the appearance of the Linear Dimer peak .

Implications for Drug Development[5]

The linear dimer is not just a metabolite; it is a blueprint for Siderophore-Drug Conjugates (SDCs) .

-

Linker Strategy: Successful SDCs (e.g., Cefiderocol) often utilize a "non-hydrolyzable" linker to avoid premature degradation. However, if the goal is cytoplasmic release (e.g., for an antibiotic targeting the ribosome), the linker must mimic the ester bond of the linear dimer.

-

Design Rule: A drug conjugated to a catechol siderophore via an ester linkage will be recognized by Fes. Fes will cleave the linker, releasing the drug exactly as it cleaves the linear dimer to release iron.

-

Resistance: Mutations in fes lead to resistance against these ester-linked conjugates but also result in iron starvation for the bacterium, making it a high-fitness-cost resistance mechanism.

References

-

Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: An archetype for microbial iron transport.[1][2][4][5][6][7][8] Proceedings of the National Academy of Sciences, 100(7), 3584–3588. Link

-

Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex. Journal of Biological Chemistry, 267(17), 12350–12355. Link

-

Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075–11084. Link

-

Greenwood, K. T., & Luke, R. K. (1978). Enzymatic hydrolysis of enterochelin and its iron complex in Escherichia coli K-12. Biochimica et Biophysica Acta, 525(1), 209–218. Link

-

Campanini, B., et al. (2023).[10] Siderophore-Based Iron Acquisition and Pathogen Control.[5][7][11] Microbiology and Molecular Biology Reviews. Link

Sources

- 1. Enterobactin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of enterobactin and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC separation of enterobactin and linear 2,3-dihydroxybenzoylserine derivatives: a study on mutants of Escherichia coli defective in regulation (fur), esterase (fes) and transport (fepA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioaustralis.com [bioaustralis.com]

- 7. researchgate.net [researchgate.net]

- 8. Beyond iron: non-classical biological functions of bacterial siderophores - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03559C [pubs.rsc.org]

- 9. In Vitro Characterization of Salmochelin and Enterobactin Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 11. journals.asm.org [journals.asm.org]

The Dual Role of Linear Enterobactin Dimers in Bacterial Iron Acquisition

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stability Paradox

Enterobactin (Ent) represents the pinnacle of biological iron chelation, possessing a formation constant (

The linear enterobactin dimer —often referred to as (DHBS)₂ or bis(2,3-dihydroxybenzoyl-L-serine)—is the evolutionary solution to this paradox. It serves two distinct, critical roles in bacterial physiology:

-

Intracellularly (Producer): It is a transient, destabilized intermediate in the Fes-mediated hydrolysis cascade, essential for lowering the reduction potential of ferric iron to facilitate release.

-

Extracellularly (Scavenger): It acts as a stable, tetradentate siderophore "public good" for non-producing species (e.g., Campylobacter jejuni), which have evolved specific receptors to pirate this hydrolysis product.

This guide details the molecular mechanics, ecological significance, and therapeutic exploitation of the linear enterobactin dimer.

Molecular Mechanics: Destabilization for Release

The cyclic enterobactin trimer coordinates Fe(III) through six catechol oxygen atoms (hexadentate), forming a distorted octahedral geometry. To release iron, the esterase Fes (in E. coli) hydrolyzes the trilactone backbone. The linear dimer is the critical "tipping point" in this process.

1.1 The Hydrolysis Cascade

The hydrolysis of Ferric-Enterobactin (Fe-Ent) is not a single step but a cascade. The linear dimer is the first species in the pathway where the iron center becomes solvent-accessible enough for reduction.

-

Step 1: Fes cleaves one ester bond of Cyclic Fe-Ent

Linear Trimer . -

Step 2: Fes cleaves the Linear Trimer

Linear Dimer + Monomer (DHBS). -

Step 3: The Linear Dimer (tetradentate) cannot fully saturate the Fe(III) coordination sphere. This allows water or reducing agents to access the metal center, facilitating the reduction of Fe(III) to Fe(II), which has a low affinity for catecholates (

).

1.2 Coordination Chemistry Comparison

The functional difference lies in the denticity and the resulting binding affinity.

| Feature | Cyclic Enterobactin (Ent) | Linear Enterobactin Dimer (L-Ent) |

| Structure | Cyclic Trilactone | Linear Ester (2 Serine units) |

| Denticity | Hexadentate (6 sites) | Tetradentate (4 sites) |

| Coordination | Saturated Octahedral | Unsaturated / Solvent Exposed |

| Fe(III) Affinity ( | ||

| Redox Potential | -750 mV (Highly Stabilized) | > -350 mV (Reducible) |

Ecological Piracy: The Campylobacter Model

While E. coli destroys the dimer to access iron, other bacteria like Campylobacter jejuni cannot synthesize enterobactin but have evolved to scavenge its breakdown products.

2.1 The CeuE Receptor Specificity

C. jejuni possesses a periplasmic binding protein, CeuE , which drives the uptake of ferric-catecholates.[2] Unlike the E. coli receptor FepB (which prefers the cyclic form), CeuE exhibits a profound preference for the linear hydrolysis products.

-

Mechanism: E. coli secretes Ent.[3][4][5][6][7][8] Spontaneous hydrolysis or external esterases degrade Ent into linear dimers. C. jejuni imports these dimers via the Ceu system.

-

Affinity Inversion: CeuE binds the Fe-(Linear Dimer) complex with nanomolar affinity, significantly tighter than its binding to the bulky cyclic Fe-Ent.

Table 1: Receptor Binding Affinities (

| Receptor | Organism | Ligand Preference | ||

| FepB | E. coli | Cyclic > Linear | ||

| CeuE | C. jejuni | Linear > Cyclic |

Insight: This data confirms that the linear dimer is not merely waste; it is a specific ecological niche nutrient.

Visualization: The Iron Acquisition Pathway

The following diagram illustrates the dual fate of enterobactin: the intracellular hydrolysis pathway in E. coli and the cross-species scavenging route by C. jejuni.

Figure 1: The metabolic fate of Enterobactin. Note the central role of the Linear Dimer (Red Ellipse) as both the release intermediate in E. coli and the primary uptake target for C. jejuni.

Experimental Protocols

To study the role of the linear dimer, one must isolate it from the cyclic parent and quantify its interaction with iron.

4.1 Protocol: Purification of Linear Dimer via HPLC

This protocol isolates linear hydrolysis products from E. coli supernatants or in vitro Fes digests.

Reagents:

-

Methanol (HPLC grade)

-

0.1% Trifluoroacetic acid (TFA) in water

-

Preparative C18 Reverse-Phase Column

Workflow:

-

Induction: Grow E. coli (e.g., strain AN193) in iron-deficient M9 minimal media for 24 hours to induce siderophore production.

-

Extraction: Acidify supernatant to pH 2.0 with HCl. Extract twice with ethyl acetate. Evaporate solvent.

-

Hydrolysis (Optional): To generate dimers specifically, treat purified Cyclic Ent with purified Fes esterase (10 µg/mL) for 30 mins at 37°C.

-

Separation: Inject onto C18 HPLC.

-

Gradient: 0–100% Methanol in 0.1% TFA over 40 mins.

-

Detection: UV at 310 nm (catecholate absorption).

-

Retention Order: Monomer (DHBS) elutes first

Linear Dimer

-

-

Validation: Confirm mass via ESI-MS (Expected [M-H]⁻ for Dimer: ~445 Da).

4.2 Protocol: Competitive Ligand Exchange Assay

To demonstrate the "looser" iron binding of the dimer compared to the cyclic form.

-

Preparation: Prepare 10 µM Fe-(Linear Dimer) complex in PBS (pH 7.4).

-

Challenge: Add increasing concentrations of EDTA (0.1 mM to 10 mM).

-

Measurement: Monitor the decrease in the characteristic catecholate-to-iron Charge Transfer (LMCT) band at 495 nm.

-

Control: Repeat with Cyclic Fe-Ent.

-

Result: The Linear Dimer complex will show spectral bleaching (iron loss) at lower EDTA concentrations than the Cyclic Ent, verifying its thermodynamic destabilization.

Therapeutic Implications: "Trojan Horse" Conjugates[7][9]

The linear enterobactin dimer is a superior scaffold for siderophore-drug conjugates compared to cyclic enterobactin for two reasons:

-

Synthetic Accessibility: Synthesizing the cyclic trilactone is chemically arduous. The linear dimer can be synthesized via standard peptide coupling (DHB-Ser-DHB-Ser).

-

Broad Spectrum Recognition: As shown with C. jejuni, linear catecholates are recognized by a wider array of pathogens (via "piracy" receptors) than the highly specific cyclic form.

Design Strategy:

-

Attach the antibiotic payload (e.g., ampicillin, ciprofloxacin) to the carboxyl terminus of the linear dimer.

-

The tetradentate iron binding leaves coordination sites open, which can be advantageous for linker flexibility, though it slightly reduces iron affinity.

-

Target: Gram-negative pathogens expressing catecholate receptors (Cir, Fiu, IroN, CeuE).

References

-

Raines, D. J., et al. (2016). Campylobacter jejuni periplasmic binding protein CeuE preferentially binds the iron(III) complex of the enterobactin hydrolysis product.[2] Proceedings of the National Academy of Sciences, 113(21), 5850-5855. Link

-

Brickman, T. J., & McIntosh, M. A. (1992). Overexpression and purification of ferric enterobactin esterase from Escherichia coli. Journal of Biological Chemistry, 267(17), 12350-12355. Link

-

Lin, H., Fischbach, M. A., Liu, D. R., & Walsh, C. T. (2005). In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes.[9] Journal of the American Chemical Society, 127(31), 11075-11084.[10] Link

-

Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. Link

-

Campanini, B., et al. (2020). A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate. ACS Infectious Diseases, 6(10), 2532–2541. Link[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enterobactin - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Engineered Synthetic Pathway for Discovering Nonnatural Nonribosomal Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. InterPro [ebi.ac.uk]

- 10. In vitro characterization of salmochelin and enterobactin trilactone hydrolases IroD, IroE, and Fes. | Broad Institute [broadinstitute.org]

- 11. researchgate.net [researchgate.net]

Mechanistic Profiling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine: Siderophore Activity, Catabolic Recycling, and Host-Pathogen Dynamics

Executive Summary

In the evolutionary arms race for elemental iron, pathogenic bacteria have developed sophisticated nonribosomal peptide synthetase (NRPS) pathways to produce high-affinity iron chelators known as siderophores. While cyclic enterobactin (Ent) is the archetypal hexadentate siderophore, its extreme thermodynamic stability necessitates enzymatic hydrolysis for intracellular iron release.

This technical guide explores the mechanistic profile of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine —commonly referred to as the linear enterobactin dimer or (DHBS)₂. Long considered a mere catabolic byproduct of enterobactin degradation, recent metabolomic and structural studies reveal that this linear dimer functions as an autonomous, non-canonical siderophore. By retaining tetradentate iron-chelating capabilities while altering the steric profile recognized by host innate immune proteins, the linear dimer represents a highly evolved strategy for metabolic recycling and immune evasion.

Molecular Architecture and Coordination Chemistry

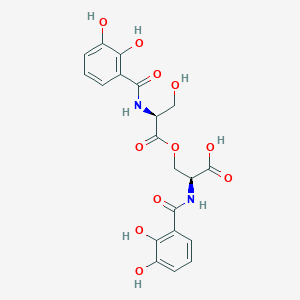

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (MW: 464.4 Da) consists of two 2,3-dihydroxybenzoyl (DHB) moieties conjugated to a linear L-seryl-L-serine dipeptide backbone via amide linkages, with an internal ester bond connecting the two serine residues.

Unlike cyclic enterobactin, which utilizes three catechol groups to form a perfect hexadentate, octahedral coordination sphere around a single Fe³⁺ ion (

Catabolic Origins: The Fes and IroE Esterase Pathways

The generation of the linear dimer is driven by the regioselective hydrolysis of the enterobactin trilactone ring. This process is mediated by specific

-

Periplasmic Linearization (IroE): In extraintestinal pathogenic E. coli (ExPEC) and Salmonella, the periplasmic esterase IroE cleaves the cyclic trilactone prior to secretion, producing the linear trimer, which is subsequently processed into the linear dimer.

-

Cytoplasmic Iron Release (Fes/IroD): Upon import of the

-enterobactin complex, the cytoplasmic esterase Fes hydrolyzes the backbone to release iron, yielding linear trimers, dimers, and monomers.

Instead of discarding these catabolites, bacteria actively secrete the linear dimer via the EntS/TolC efflux system, repurposing it for subsequent rounds of iron scavenging.

Figure 1: Catabolic processing of cyclic enterobactin into the linear dimer and monomeric units.

Host-Pathogen Dynamics: Evading Siderocalin (Lipocalin-2)

The mammalian innate immune system secretes Siderocalin (Lipocalin-2/Lcn2) to sequester bacterial siderophores and starve pathogens of iron. Siderocalin possesses a trilobed calyx specifically evolved to bind the three catechol rings of intact cyclic enterobactin and the linear trimer, as demonstrated by [2].

The Evasion Mechanism: Because N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine lacks the third catechol ring, it cannot fully occupy the Siderocalin binding pockets. This steric mismatch drastically reduces the binding affinity of Lcn2 for the linear dimer. Consequently, uropathogenic E. coli (UPEC) wield these dimeric catabolites as "stealth" siderophores, maintaining iron influx even in highly inflamed, Lcn2-rich microenvironments [3].

Figure 2: Extracellular iron chelation by the linear dimer and evasion of host Lipocalin-2.

Quantitative Data: Siderophore Comparison

The following table summarizes the structural and functional parameters of enterobactin and its catabolites. Data synthesized from [4] and recent metabolomic profiling.

| Compound | Molecular Weight (Da) | Fe³⁺ Denticity | Binding Affinity ( | Siderocalin (Lcn2) Binding | Primary Biological Role |

| Cyclic Enterobactin | 669.6 | Hexadentate | High ( | Primary iron acquisition | |

| Linear Trimer | 687.6 | Hexadentate | High | Intermediate catabolite | |

| Linear Dimer | 464.4 | Tetradentate | Low / Evades | Stealth scavenging / Recycling | |

| Monomer (DHBS) | 241.2 | Bidentate | Variable | None | Terminal degradation product |

Experimental Protocols for Isolation and Functional Validation

To rigorously study the linear dimer, empirical workflows must account for its polarity, sensitivity to trace metals, and susceptibility to further hydrolysis. The following self-validating protocols are designed to ensure high-fidelity data.

Protocol A: Isolation and LC-MS/MS Characterization

Causality Note: We utilize Chelex-100 treated media to induce maximal iron starvation, forcing the upregulation of the ent and iro operons. XAD-2 resin is selected for extraction because its hydrophobic polystyrene matrix efficiently captures aromatic catecholates while allowing salts and polar media components to be washed away.

-

Cultivation: Grow the target strain (e.g., UPEC UTI89 or an fepA mutant to force siderophore accumulation) in M9 minimal media treated with Chelex-100 (to remove trace iron) for 24 hours at 37°C.

-

Resin Extraction: Centrifuge the culture to isolate the supernatant. Pass the supernatant over an Amberlite XAD-2 column. Wash with 2 column volumes of ultrapure water to desalt.

-

Elution: Elute the siderophore fraction using 100% methanol. Evaporate the solvent under a gentle nitrogen stream and resuspend in 50% methanol/water.

-

RP-HPLC Purification: Inject the sample onto a C18 Reversed-Phase HPLC column. Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The linear dimer typically elutes earlier than the highly hydrophobic cyclic enterobactin.

-

MS/MS Validation (Internal Control): Analyze fractions via ESI-MS in negative ion mode. Catechols readily deprotonate, making negative mode highly sensitive.

-

Validation Check: Look for the

precursor ion at m/z 463.4 . Fragmentation should yield a prominent product ion at m/z 240.1 , corresponding to the monomeric DHB-serine cleavage.

-

Protocol B: Chrome Azurol S (CAS) Liquid Assay for Siderophore Activity

Causality Note: The CAS assay relies on the transfer of iron from a blue CAS-HDTMA-Fe³⁺ complex to the siderophore. A standard curve using EDTA ensures the colorimetric shift is quantitatively linked to actual iron-chelating equivalents, validating the system against false positives caused by pH shifts.

-

Reagent Preparation: Prepare the CAS assay solution by mixing 1.5 mM Chrome Azurol S, 0.15 mM FeCl₃, and 1.5 mM HDTMA (hexadecyltrimethylammonium bromide) in a piperazine buffer (pH 5.6).

-

Standard Curve: Prepare a serial dilution of EDTA (0 to 100 µM) as a positive control and calibration standard.

-

Incubation: Mix 100 µL of the purified linear dimer fraction with 100 µL of the CAS reagent in a 96-well plate. Include a blank (50% methanol) as a negative control.

-

Measurement: Incubate in the dark for 30 minutes. Read absorbance at 630 nm.

-

Analysis: Calculate siderophore activity based on the percent loss of blue color relative to the blank. The linear dimer will show a slower kinetic exchange rate compared to cyclic enterobactin due to its tetradentate nature, requiring the full 30-minute incubation for equilibrium.

References

-

Miethke, M., & Marahiel, M. A. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 71(3), 413-451. URL:[Link]

-

Reitz, Z. L., et al. (2019). Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry. ACS Chemical Biology, 14(12), 2653-2661. URL:[Link]

-

Shields-Cutler, R. R., et al. (2023). Uropathogenic Escherichia coli wield enterobactin-derived catabolites as siderophores. bioRxiv. URL:[Link]

-

Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. URL:[Link]

linear catecholate siderophores produced by Streptomyces species

An In-Depth Technical Guide to Linear Catecholate Siderophores Produced by Streptomyces Species

Abstract

The genus Streptomyces is a cornerstone of microbial biotechnology, renowned for its unparalleled capacity to produce a vast array of secondary metabolites, including a majority of clinically used antibiotics. Within this chemical arsenal are siderophores, high-affinity iron chelators essential for survival in iron-limited environments. While the hydroxamate-type siderophores from Streptomyces are well-documented, the catecholate-type, particularly those with a linear topology, represent an area of burgeoning interest with significant potential in medicine and biotechnology. This guide provides a comprehensive technical overview of the . It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into their structure, biosynthesis, regulation, and biological functions. We delve into the causality behind experimental choices for their study, from detection and isolation to structural elucidation, providing a self-validating framework for investigation.

The Imperative for Iron: Siderophores in the Streptomyces Lifecycle

Iron is a critical yet paradoxical nutrient for virtually all life. It is the fourth most abundant element in the Earth's crust, but its bioavailability is extremely low. At physiological pH and under aerobic conditions, iron exists predominantly as insoluble ferric (Fe³⁺) oxy-hydroxide polymers, rendering it inaccessible to microorganisms.[1] To overcome this environmental constraint, bacteria and fungi have evolved sophisticated iron acquisition systems, the most prominent of which involves the secretion of siderophores.[2]

Streptomyces, as soil-dwelling saprophytes, are masters of chemical ecology and competition. Their ability to thrive depends on efficiently scavenging scarce resources, with iron being a primary battleground. Siderophores are therefore not merely housekeeping molecules; they are crucial for fundamental processes including primary metabolism, morphological development (sporulation), and the production of other secondary metabolites like antibiotics.[1][3] They can also act as virulence factors or competitive tools, starving neighboring microbes of iron or even sensitizing them to other threats like phage infection.[2][4] This guide focuses specifically on the catecholate class of siderophores, which utilize 2,3-dihydroxybenzoyl (DHB) moieties as the iron-coordinating functional groups.[5]

Chemical Landscape of Streptomyces Linear Catecholate Siderophores

While the cyclic trimer enterobactin is the archetypal catecholate siderophore of Gram-negative bacteria, Streptomyces species have been found to produce not only enterobactin itself but also a variety of linear congeners.[5][6][7] These molecules are typically synthesized on a scaffold of L-serine residues, which are sequentially acylated with DHB units.

The core chemical features include:

-

Iron-Coordinating Units: One or more 2,3-dihydroxybenzoate (catechol) groups that provide the bidentate ligands for high-affinity Fe³⁺ binding.

-

Backbone: A linear chain, often composed of amino acids like L-serine, providing the framework to position the catechol groups for effective chelation.[5]

The discovery that Streptomyces strains can produce these compounds, once thought to be specific to Enterobacteriaceae, has expanded our understanding of their metabolic diversity.[6] Recent work on Streptomyces varsoviensis has led to the isolation of several new linear enterobactin congeners, highlighting that targeted fermentation strategies can unlock novel chemical diversity.[5][8]

Table 1: Representative Linear Catecholate Siderophores and Precursors from Streptomyces

| Compound Name | Structure Description | Producing Organism(s) | Key Reference(s) |

| 2,3-dihydroxy-N-benzoylserine | Monomeric precursor to enterobactin | Streptomyces tendae, Streptomyces sp. Tü 6125 | [6][7] |

| Linear Dimer of DHB-Serine | Dimer of 2,3-dihydroxy-N-benzoylserine | Streptomyces tendae, Streptomyces sp. Tü 6125 | [6][7] |

| Linear Trimer of DHB-Serine | Trimer of 2,3-dihydroxy-N-benzoylserine | Streptomyces tendae, Streptomyces sp. Tü 6125 | [6][7] |

| Griseobactin (linear form) | Linear trimeric ester of 2,3-dihydroxybenzoyl-arginyl-threonine | Streptomyces sp. ATCC 700974, S. griseus | [9] |

| Varsobactin A | Linear DHB-Ser-Ser conjugate | Streptomyces varsoviensis | [5][8] |

Biosynthesis: The Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis of these peptide-based siderophores is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[10][11][12] NRPSs are large, modular megaenzymes that act as programmable assembly lines to build complex peptides from both proteinogenic and non-proteinogenic precursors.[12] The gene clusters encoding these pathways are typically induced under iron-deficient conditions.[9]

The biosynthesis of a linear DHB-serine trimer proceeds through a well-defined logic:

-

Precursor Synthesis: The pathway begins with the synthesis of the catecholate precursor, 2,3-dihydroxybenzoate (DHBA), from the primary metabolic intermediate chorismate. This involves a series of dedicated enzymes, including an isochorismate synthase (encoded by genes like entC or ensC) and an isochorismatase (entB or ensB1).[5][9]

-

NRPS Activation: The DHBA molecule and the serine building blocks are activated by an Adenylation (A) domain within the NRPS module, which hydrolyzes ATP to form an aminoacyl-AMP intermediate.

-

Thiolation and Loading: The activated substrate is then transferred to the phosphopantetheinyl arm of a Thiolation (T) domain (also known as a peptidyl carrier protein or PCP), covalently tethering it to the enzyme complex.

-

Elongation: A Condensation (C) domain catalyzes the formation of a peptide bond between the upstream, growing peptide chain and the newly loaded amino acid on the adjacent module.

-

Termination: The completed linear siderophore is released from the final module's T domain by a Thioesterase (Te) domain, which hydrolyzes the thioester bond.

This modular architecture is a hallmark of NRPS systems and provides a predictive framework for genome mining efforts aimed at discovering novel siderophores.

Caption: Generalized NRPS workflow for linear catecholate siderophore synthesis.

Regulation of Siderophore Production

The production of siderophores is a metabolically expensive process, and therefore, its regulation is tightly controlled to prevent wasteful synthesis when iron is replete. The primary regulatory mechanism in Streptomyces and other bacteria is iron-dependent repression, mediated by a DmdR-like or Diphtheria toxin repressor (DtxR)-family transcriptional regulator.[10][11]

The DmdR/DtxR Regulatory Switch:

-

Iron-Replete Conditions: When intracellular Fe²⁺ levels are sufficient, Fe²⁺ acts as a co-repressor, binding to the DmdR regulator. This DmdR-Fe²⁺ complex then binds to a specific operator sequence (the "iron box") in the promoter region of the siderophore biosynthetic and transport gene clusters, physically blocking transcription.

-

Iron-Deficient Conditions: Under iron starvation, Fe²⁺ dissociates from DmdR. The apo-repressor (DmdR without iron) undergoes a conformational change and can no longer bind to the operator DNA. This relieves the repression, allowing RNA polymerase to transcribe the genes required for siderophore synthesis and uptake.

Interestingly, research in Streptomyces coelicolor has revealed an additional, unexpected layer of control. The nutrient N-acetylglucosamine (GlcNAc), a monomer of chitin and a component of the bacterial cell wall, can repress siderophore production independently of iron status.[1] This is mediated by the master regulator of GlcNAc metabolism, DasR, which directly represses the expression of the iron utilization repressor dmdR1. This suggests a sophisticated regulatory network that links nutrient availability and developmental state (cell wall remodeling) to iron acquisition.[1]

Caption: Dual regulation of siderophore biosynthesis by iron and nutrients.

A Practical Guide to Investigation: Methodologies & Protocols

Investigating siderophores requires a multi-step workflow from initial detection in culture to final structural confirmation. The choice of methods is critical for success and depends on the research question.

Detection and Characterization of Catecholate Siderophores

A preliminary screen is essential to confirm siderophore production and to classify its chemical type.

Protocol 1: Universal Siderophore Detection via Chrome Azurol S (CAS) Assay

-

Principle: The CAS assay is a universal, colorimetric method that works independently of the siderophore's chemical structure.[13][14] It relies on a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is dark blue.[13] In the presence of a siderophore, which has a higher affinity for iron than the dye, the iron is sequestered from the complex. This releases the free dye, resulting in a color change from blue to orange/yellow.[14][15]

-

Causality: This assay is the gold-standard initial screen because of its universality and sensitivity. A positive result strongly indicates the presence of one or more iron-chelating compounds, justifying progression to more specific assays and purification.

-

Step-by-Step Methodology (CAS Agar Plate Assay): [16][17]

-

Prepare CAS Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH₂O.

-

In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

In a third vessel, dissolve 72.9 mg of HDTMA in 40 mL of ddH₂O.

-

Slowly add the FeCl₃ solution to the CAS solution while stirring. Then, slowly add this mixture to the HDTMA solution with constant stirring. The final solution will be dark blue. Autoclave and store protected from light.[13]

-

-

Prepare CAS Agar Plates:

-

Prepare your desired microbial growth medium (e.g., an iron-limited medium to induce production) and autoclave.

-

Cool the agar to ~50°C. This is a critical step; if the agar is too hot, it can degrade the dye complex.

-

Aseptically add the sterile CAS solution to the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar medium). Mix gently to avoid bubbles.

-

Pour plates and allow them to solidify.

-

-

Inoculation and Incubation:

-

Spot-inoculate or streak the Streptomyces strain onto the center of the CAS agar plate.

-

Incubate at the optimal growth temperature for the strain (e.g., 28-30°C) for several days.

-

-

Observation:

-

Siderophore production is indicated by the formation of a yellow-to-orange halo around the microbial growth against the blue background of the agar. The diameter of the halo can be used for semi-quantitative comparisons.[16]

-

-

Protocol 2: Specific Detection of Catecholates via Arnow Assay

-

Principle: The Arnow assay specifically detects the presence of the vicinal dihydroxyl groups characteristic of catechol-type siderophores.[18] The catechol moiety reacts with nitrous acid to form a yellow-colored nitro-catechol derivative. Upon addition of a strong base, this derivative turns an intense orange-red.

-

Causality: Performing this assay after a positive CAS result provides strong evidence that the produced siderophore is of the catecholate class. This is a crucial decision point, guiding subsequent purification and structural analysis strategies. A negative Arnow test, coupled with a positive CAS test, would suggest the siderophore is of a different class (e.g., hydroxamate or carboxylate).

-

Step-by-Step Methodology (Liquid Assay): [15]

-

Sample Preparation: Grow the Streptomyces strain in a suitable iron-limited liquid medium. Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

Reaction: In a test tube, mix the following in order:

-

1.0 mL of culture supernatant

-

1.0 mL of 0.5 M HCl

-

1.0 mL of nitrite-molybdate reagent (10g sodium nitrite and 10g sodium molybdate in 100 mL H₂O)

-

-

Color Development:

-

After 5 minutes, add 1.0 mL of 1 M NaOH.

-

Observe for an immediate color change.

-

-

Interpretation:

-

The development of an orange-red color indicates the presence of catecholates. The intensity can be quantified spectrophotometrically at 510 nm using a standard curve of 2,3-dihydroxybenzoic acid (DHBA).

-

-

Isolation and Purification Workflow

Purification of linear catecholates from complex culture broths typically involves a combination of chromatographic techniques.

Sources

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces secretes a siderophore that sensitizes competitor bacteria to phage infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Structure, Function, and Biosynthesis of Siderophores Produced by Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phylogenetic insight of Nonribosomal peptide synthetases (NRPS) Adenylate domain in Antibacterial potential Streptomyces BDUSMP 02 isolated from Pitchavaram Mangrove - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. protocols.io [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Preorganization and Iron-Binding Affinity: A Comparative Analysis of Cyclic Enterobactin and Linear Congeners

As a Senior Application Scientist working at the intersection of microbial biochemistry and drug development, I frequently encounter a critical misunderstanding regarding siderophore-mediated iron acquisition: the assumption that a siderophore’s primary structure alone dictates its metal-binding affinity. In reality, the thermodynamic power of these molecules is governed heavily by their three-dimensional preorganization.

Enterobactin (Ent), a tricatecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, represents the pinnacle of this evolutionary engineering. While its cyclic form boasts the highest known affinity for ferric iron (Fe³⁺), its biological lifecycle necessitates enzymatic degradation into linear congeners (trimers, dimers, and monomers) to release the captured iron. This whitepaper dissects the thermodynamic causality behind the iron-binding affinities of cyclic versus linear enterobactin, details the enzymatic processing pathways, and provides self-validating experimental protocols for quantifying these interactions.

The Thermodynamic Basis of Iron-Binding Affinity

The extraordinary stability of the ferric enterobactin complex is fundamentally rooted in the thermodynamic principle of preorganization (1)[1].

The Cyclic Scaffold: Minimizing Entropic Penalty

Cyclic enterobactin utilizes a 12-membered L-serine trilactone ring to rigidly preorganize its three catecholate arms. When Fe³⁺ binds, the molecule requires minimal conformational adjustment to achieve the optimal pseudo-octahedral

Linear Congeners: The Cost of Flexibility

Hydrolysis of the trilactone ring by bacterial esterases yields linear congeners, such as the linear trimer of 2,3-dihydroxybenzoyl-L-serine (DHBS). While the linear trimer retains all six catecholate oxygen donors necessary for hexadentate coordination, its formation constant drops dramatically to

Quantitative Data Presentation

| Siderophore Variant | Scaffold Structure | Iron(III) Affinity ( | Siderocalin Binding | Biological Function / Fate |

| Cyclic Enterobactin | L-serine trilactone | Yes (Apo & Holo) | Primary high-affinity iron scavenging | |

| Linear Trimer | Hydrolyzed trilactone | Yes (Apo & Holo) | Intermediate for intracellular Fe release | |

| Linear Dimer | Hydrolyzed (2 units) | Reduced | Siderophore piracy / catabolic recycling | |

| Deferoxamine (Ref) | Linear hydroxamate | No | Clinical iron chelation standard |

Biological Significance: The Necessity of Hydrolysis

Why would a bacterium intentionally degrade its most potent iron chelator? The answer lies in the redox potential of the complex.

The Fe³⁺-cyclic-Ent complex is so thermodynamically stable that its standard reduction potential is approximately -0.75 V (vs. NHE) at pH 7.0 (4)[4]. This potential is significantly lower than that of physiological biological reductants (e.g., NAD(P)H or flavins), making the bound iron biologically inaccessible.

To utilize the iron, the bacterium employs the cytoplasmic esterase Fes to cleave the trilactone ring. By converting the cyclic trimer into a linear trimer, the iron-binding affinity is weakened, which shifts the reduction potential to a more positive, physiologically accessible value. Once reduced, the resulting Fe²⁺ ion—a softer Lewis acid—has a profoundly lower affinity for the hard catecholate oxygen donors, triggering the spontaneous release of the metal for metabolic incorporation (2)[2].

Enterobactin iron acquisition: from cyclic trimer binding to esterase-mediated intracellular release.

Experimental Protocols: Validating Affinity and Host-Protein Interactions

To rigorously evaluate the binding kinetics and host-protein interactions of these congeners, we employ two self-validating workflows. Every step is designed to isolate the specific thermodynamic variable .

Protocol 1: Chrome Azurol S (CAS) Competition Assay

Purpose: To quantify the relative iron-chelating efficacy and kinetics of cyclic versus linear congeners. Causality: The CAS dye forms a blue ternary complex with Fe³⁺ and hexadecyltrimethylammonium bromide (HDTMA). When a siderophore with a higher affinity is introduced, it strips the iron from the CAS complex, shifting the color from blue to orange. The rate of this shift is directly proportional to the chelator's thermodynamic affinity and kinetic accessibility (1)[1].

-

Preparation of CAS Reagent: Mix 1.5 mL of 1 mM FeCl₃·6H₂O (in 10 mM HCl) with 7.5 mL of 2 mM aqueous CAS solution. Slowly add 6 mL of 10 mM HDTMA to stabilize the micellar complex.

-

Baseline Establishment: Aliquot 100 µL of the CAS reagent into a 96-well microplate. Measure absorbance at 630 nm to establish the baseline (blue complex).

-

Ligand Introduction: Add 10 µL of 1 mM cyclic enterobactin to test wells, and 1 mM linear trimer to comparative wells.

-

Kinetic Monitoring: Read absorbance at 630 nm every 2 minutes for 1 hour at 25°C.

-

Data Analysis: Calculate the rate of iron removal. Cyclic enterobactin will exhibit a near-instantaneous drop in A630, whereas linear congeners will show a slower, biphasic decay curve due to the entropic barrier of conformational rearrangement.

Field-Proven Insight: The CAS assay is highly sensitive to trace iron contamination. All glassware must be acid-washed (0.1 M HCl) and rinsed with ultrapure water (18.2 MΩ·cm) to prevent false baselines.

Protocol 2: Native Mass Spectrometry (MS) for Siderocalin Binding

Purpose: To determine if the mammalian innate immune protein Siderocalin (Scn/Lipocalin-2) sequesters linear enterobactin congeners. Causality: Native MS uses electrospray ionization under strictly non-denaturing conditions to preserve non-covalent protein-ligand interactions in the gas phase. This allows precise stoichiometric determination of Scn-siderophore complexes (5)[5].

-

Protein Preparation: Buffer-exchange recombinant Siderocalin (40 µM) into 200 mM ammonium acetate (pH 6.8) using a spin desalting column to ensure buffer volatility for MS.

-

Complex Formation: Incubate Scn with 60 µM of iron-free (aferric) linear enterobactin or Fe³⁺-linear enterobactin for 15 minutes at room temperature.

-

Native ESI-MS Acquisition: Infuse the sample into a Q-TOF mass spectrometer using gold-coated borosilicate capillaries. Maintain low collision energy (e.g., 10-15 V) to prevent dissociation of the non-covalent complex.

-

Spectral Deconvolution: Analyze the charge state envelope (typically +8 to +10 for Scn).

-

Validation: Look for a mass shift of +737.8 Da corresponding to the 1:1 Scn:[Fe³⁺-lin-Ent] complex. This confirms that Scn effectively captures linear congeners, neutralizing the bacterium's attempt to recycle degraded siderophores (6)[6].

Field-Proven Insight: Siderocalin is highly prone to nonspecific adduction with sodium or potassium ions, which broadens the spectral peaks and obscures the mass shift of the siderophore. Rigorous desalting into ammonium acetate is non-negotiable.

Implications for Drug Development

The structural and thermodynamic differences between cyclic and linear enterobactin are heavily exploited in modern antibacterial design. Siderophore-drug conjugates (often termed "Trojan horse" antibiotics) utilize the cyclic enterobactin scaffold to maximize binding affinity and ensure active transport via outer membrane receptors like FepA.

However, understanding the linear congeners is equally vital. Premature hydrolysis of synthetic conjugates by periplasmic esterases (like IroE) can abort drug delivery before the payload reaches its cytoplasmic target. Consequently, drug development professionals are increasingly designing non-hydrolyzable cyclic analogs (e.g., substituting the ester bonds with amides) to maintain the entropic preorganization while resisting enzymatic degradation.

References

- BenchChem. "Comparing the iron-binding affinity of enterobactin and deferoxamine."

- MDPI. "Iron-Uptake Systems of Chicken-Associated Salmonella Serovars and Their Role in Colonizing the Avian Host."

- ResearchGate. "(PDF) Enterobactin: the characteristic catecholate siderophore of Enterobacteriaceae is produced by Streptomyces species."

- ASM Journals. "Siderophore-Based Iron Acquisition and Pathogen Control | Microbiology and Molecular Biology Reviews."

- ACS Publications. "Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry."

- NIH / PMC. "Site-Specific Siderocalin Binding to Ferric and Ferric-Free Enterobactin As Revealed by Mass Spectrometry."

- ACS Publications. "Coordination Chemistry of Microbial Iron Transport | Accounts of Chemical Research."

Sources

Engineering the Trojan Horse: Structure-Activity Relationships of Bis-Catecholate Siderophores in Targeted Antimicrobial Delivery

Executive Summary & Rationale

The outer membrane of Gram-negative bacteria represents one of the most formidable biological barriers in modern drug development. As a Senior Application Scientist specializing in targeted delivery systems, I frequently observe that traditional small-molecule diffusion is insufficient to combat multidrug-resistant (MDR) pathogens. To bypass this barrier, we exploit the pathogen's own nutrient acquisition machinery via the "Trojan Horse" strategy—hijacking TonB-dependent transporters (TBDTs) using siderophore-antibiotic conjugates (SACs)[1].

While hexadentate siderophores (e.g., enterobactin) exhibit the highest iron-binding affinities, their extreme thermodynamic stability often impedes intracellular iron and payload release. Bis-catecholate siderophores (e.g., amonabactins, azotochelin, and serratiochelins) offer a highly tunable alternative. As tetradentate ligands, they form coordinatively unsaturated complexes that maintain high receptor recognition while providing accessible synthetic handles and favorable reduction potentials for payload delivery[2]. This guide dissects the structure-activity relationship (SAR) of bis-catecholates and establishes self-validating workflows for conjugate engineering.

Coordination Chemistry & Structural Dynamics

Tetradentate Unsaturation vs. Hexadentate Saturation

A critical failure point in early-stage SAC development is the assumption that maximum iron-binding affinity directly correlates with maximum antimicrobial efficacy. This is a fundamental misunderstanding of transport kinetics. Hexadentate siderophores fully saturate the Fe(III) octahedral coordination sphere, resulting in extreme stability (e.g., enterobactin pFe = 35.6)[2]. Consequently, physiological reductants struggle to reduce Fe(III) to Fe(II) to trigger release without enzymatic degradation of the siderophore backbone.

Bis-catecholates, bearing only two 2,3-dihydroxybenzoyl groups, are tetradentate. At physiological pH (7.0), they typically form coordinatively unsaturated 1:1 complexes (FeL(H₂O)₂) or higher-order 2:3/3:2 metal:ligand complexes depending on ligand concentration[3].

-

The Causality of Unsaturation: The open coordination sites in a 1:1 bis-catecholate complex allow for water or secondary ligand binding. This structural "imperfection" lowers the thermodynamic barrier for biological reduction, facilitating rapid Fe(II) release in the periplasm or cytoplasm without requiring destructive hydrolysis of the conjugate[2].

Backbone Architecture and Receptor Recognition

The backbone connecting the two catecholate moieties dictates the spatial orientation and chirality (

The "Trojan Horse" Strategy: SAR of Siderophore-Antibiotic Conjugates

Designing a bis-catecholate SAC requires precise spatial and chemical logic. The conjugate must survive the extracellular environment, bind the TBDT, translocate via TonB-ExbB-ExbD proton motive force (PMF), and release the drug at the target site[1].

Caption: TonB-dependent transport and periplasmic release of bis-catecholate conjugates.

Linker Chemistry: The Causality of Cleavage

The choice between a cleavable and non-cleavable linker is dictated by the steric requirements of the antibiotic's intracellular target.

-

Non-Cleavable Linkers: Suitable only if the payload target is extracellularly accessible or if the entire intact conjugate can bind the target (e.g., certain

-lactams targeting periplasmic PBPs). For instance, bis-catecholate-ampicillin conjugates (e.g., compound 7b) demonstrate potent activity against P. aeruginosa without requiring cleavage, as the -

Cleavable Linkers: Mandatory for bulky cytoplasmic targets (e.g., ribosomes). A classic self-validating design utilizes a cephalosporin linker connecting a bis-catecholate to an oxazolidinone (e.g., eprezolid). Upon entering the periplasm, native

-lactamases cleave the cephalosporin ring. This cleavage triggers a spontaneous electron cascade (elimination reaction) that severs the linker, releasing the unhindered oxazolidinone to diffuse into the cytoplasm[6].

TonB Box Peptides as Payloads

Recent breakthroughs have utilized bis-catecholates to deliver TonB box inhibitory peptides. By importing its own inhibitor, the bacterium undergoes cellular suicide. Synthetic bis-catecholate conjugates delivering these peptides achieved Minimal Inhibitory Concentrations (MICs) between 0.1 and 0.5 μM against P. aeruginosa via PfeA and PirA transporters[7].

Quantitative Data Summary

The following table synthesizes the physicochemical and biological parameters of native and synthetic bis-catecholate systems compared to a hexadentate reference.

| Siderophore / Conjugate | Denticity | Fe(III) Complex Stoichiometry (pH 7.0) | Binding Affinity | Target Pathogen / MIC (μM) |

| Enterobactin (Reference) | Hexadentate | 1:1 | pFe = 35.6 | N/A (Native) |

| Amonabactin T732 | Tetradentate | 2:3 (Ligand Excess) | log | N/A (Native) |

| Azotochelin | Tetradentate | 1:1 (Unsaturated) | log | N/A (Native) |

| Bis-Catecholate-Ampicillin (7b) | Tetradentate | 1:1 | N/A | P. aeruginosa / <1.0 |

| DOTAM-TonB Peptide (17) | Tetradentate | 1:1 | N/A | P. aeruginosa / 0.1 - 0.5 |

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must have built-in causality checks to prevent false positives (e.g., mistaking porin diffusion for TonB-dependent active transport).

Caption: Self-validating experimental workflow for evaluating bis-catecholate conjugates.

Protocol 1: Dual-Isotope TonB-Dependent Uptake Assay

Purpose: To differentiate between true conjugate internalization and extracellular iron stripping.

Causality Check: Tracking

-

Isotope Labeling: Prepare a stock of

and synthesize the bis-catecholate conjugate with a -

Complexation: Mix the isotopes at a 3:2 or 1:1 molar ratio (ligand-dependent) in 5 mM BIS-TRIS buffer (pH 7.0) and equilibrate for 15 minutes.

-

Incubation: Add the complex to an iron-starved log-phase bacterial culture (e.g., A. baumannii or P. aeruginosa).

-

Quenching & Filtration: At 2-minute intervals, extract 100 μL aliquots, quench with 1 mM KCN (to collapse the PMF and halt active transport), and filter through 0.45 μm nitrocellulose membranes.

-

Quantification: Wash filters with 10 mM EDTA to remove surface-bound iron, then measure via liquid scintillation counting.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry (CV)

Purpose: To verify that synthetic modifications have not shifted the Fe(III)/Fe(II) reduction potential outside the physiological window. Causality Check: If the reduction potential becomes too negative, cellular reductants (like NADH) cannot reduce the iron, trapping the payload in a stable complex[2].

-

Cell Preparation: Prepare a 0.45 mM solution of the Fe(III)-bis-catecholate conjugate in 5 mM BIS-TRIS buffer (pH 7.0) with 100 mM NaCl as the supporting electrolyte.

-

Electrode Setup: Utilize a boron-doped diamond working electrode (crucial for catecholates to prevent electrode fouling), a Pt wire auxiliary electrode, and an Ag/AgCl reference electrode.

-

Measurement: Sweep the potential from +0.5 V to -1.0 V at a scan rate of 50 mV/s.

-

Analysis: Extract the

value. A reversible reduction wave similar to native azotochelin confirms the conjugate retains a biologically accessible reduction profile suitable for intracellular payload release[2].

References

- Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC - NIH, nih.gov,

- Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target - PMC, nih.gov,

- Siderophore conjugates to combat antibiotic-resistant bacteria - PMC - NIH, nih.gov,

- Electrochemical and Solution Structural Characterization of Fe(III) Azotochelin Complexes: Examining the Coordination Behavior of a Tetradentate Siderophore | Inorganic Chemistry, acs.org,

- Location, Location, Location: Establishing Design Principles for New Antibacterials from Ferric Siderophore Transport Systems - MDPI, mdpi.com,

- Microbial iron transport via a siderophore shuttle: A membrane ion transport paradigm | PNAS, pnas.org,

- Highly antibacterial active aminoacyl penicillin conjugates with acylated bis-catecholate siderophores based on secondary diamino acids and rel

- Coordination Chemistry of the Amonabactins, Bis(catecholate)

Sources

- 1. Siderophores as “Trojan Horses”: tackling multidrug resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly antibacterial active aminoacyl penicillin conjugates with acylated bis-catecholate siderophores based on secondary diamino acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Siderophore conjugates to combat antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trojan Horse Siderophore Conjugates Induce Pseudomonas aeruginosa Suicide and Qualify the TonB Protein as a Novel Antibiotic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Natural Occurrence and Pharmacological Profiling of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine in Microbial Metabolomes

A Technical Whitepaper on Siderophore Dynamics, Biosynthesis, and Anticancer Applications

Executive Summary

N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine (CAS: 30414-15-4; Molecular Formula: C₂₀H₂₀N₂O₁₁) is a bioactive microbial metabolite belonging to the catecholate class of siderophores[1]. Structurally, it is a linear dimer of 2,3-dihydroxybenzoyl-L-serine (DHB-Ser)[2]. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a fascinating node in microbial ecology and oncology. It occupies a dual biochemical niche: it is generated catabolically as a degradation product of the archetypal siderophore enterobactin in Gram-negative bacteria[3], and it is synthesized de novo as a distinct secondary metabolite in Actinomycetota (e.g., Streptomyces species)[4]. Beyond its role in iron chelation, this compound has emerged as a potent, non-cytotoxic inhibitor of tumor cell invasion[1], making it a highly valuable scaffold for anti-metastatic drug development.

Biosynthetic and Catabolic Origins (Mechanistic Pathways)

The natural occurrence of this linear dimer is driven by two distinct evolutionary strategies: thermodynamic iron release and specialized secondary metabolism.

Gram-Negative Catabolism (The Enterobactin Hydrolysis Pathway)

In enteric bacteria like Escherichia coli, the primary siderophore is enterobactin, a cyclic trimer of DHB-Ser. Enterobactin binds ferric iron (Fe³⁺) with an exceptionally high affinity (

Actinomycetota De Novo Synthesis (The NRPS Pathway)

Conversely, genomic analyses of Streptomyces sp. TP-A0874 and Streptomyces varsoviensis reveal that these organisms synthesize the linear dimer directly[4],[6]. Causality of Direct Synthesis: By utilizing a Non-Ribosomal Peptide Synthetase (NRPS) gene cluster (e.g., ensA-F), these bacteria bypass the cyclic enterobactin stage. This evolutionary adaptation likely serves to evade siderocalin—a mammalian host defense protein that specifically sequesters cyclic enterobactin—or to deploy the linear molecule as a specialized weapon against competing microbes or host cells[6].

Figure 1: Dual biochemical origins of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine.

Pharmacological Profile & Biological Activity

While originally characterized by its iron-chelating properties, the pharmacological value of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine lies in its highly specific anticancer activity. It acts as a potent inhibitor of tumor cell invasion without exhibiting general cytotoxicity[1]. Furthermore, it lacks broad-spectrum antibiotic activity, meaning it does not disrupt commensal microbiomes—a significant advantage for oncological drug development[7].

Table 1: Bioactivity Profile Summary

| Target / Organism | Assay Type | Result | Context / Significance |

| Murine Colon Cancer (26-L5) | Matrigel Invasion | IC₅₀ = 2.7 µM | Potent anti-metastatic activity[1],[2]. |

| Micrococcus luteus | Antimicrobial (MIC) | Not Active | No disruption of Gram-positive commensals[7]. |

| Escherichia coli | Antimicrobial (MIC) | Not Active | No disruption of Gram-negative commensals[7]. |

| Candida albicans | Antifungal (MIC) | Not Active | Lacks general eukaryotic toxicity[7]. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls and a clear mechanistic rationale.

Protocol 1: Isolation and Purification from Streptomyces varsoviensis

Rationale: To force the bacteria to produce siderophores, we must induce an iron-starvation response, which de-represses the Fur (ferric uptake regulator) equivalent and upregulates NRPS gene expression[6].

-

Inoculation & Fermentation: Inoculate S. varsoviensis spores into iron-depleted modified Bennett's broth.

-

Self-Validation (CAS Assay): After 72 hours, mix a 1 mL culture aliquot with Chromeazurol S (CAS) assay solution. A color shift from blue to orange validates active siderophore secretion, confirming the culture is ready for extraction.

-

Extraction: Centrifuge the broth (10,000 x g, 15 min) to remove biomass. Acidify the supernatant to pH 3.0 (to protonate the catechol hydroxyls, enhancing organic solubility) and partition 3x with ethyl acetate.

-

Purification: Dry the organic layer, resuspend in methanol, and inject onto a Preparative RP-HPLC (C18 column).

-

Detection: Monitor at 318 nm (the characteristic UV absorbance peak for catecholates). Collect the fraction corresponding to the linear dimer.

Protocol 2: Matrigel Invasion Assay for Anticancer Activity

Rationale: Matrigel is a reconstituted basement membrane preparation rich in laminin and collagen IV. Coating a porous Transwell filter with Matrigel forces the 26-L5 cells to secrete matrix metalloproteinases (MMPs) to degrade the barrier, perfectly simulating the initial steps of in vivo metastasis[1].

-

Preparation: Coat the upper chamber of 8-µm pore Transwell inserts with 50 µL of diluted Matrigel. Incubate at 37°C for 2 hours to allow gelation.

-

Cell Seeding: Seed

26-L5 murine colon cancer cells in serum-free media into the upper chamber. Add N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine at varying concentrations (0.1 µM to 10 µM). -

Chemoattractant: Fill the lower chamber with media containing 10% Fetal Bovine Serum (FBS) to create a chemotactic gradient.

-

Self-Validation (Parallel MTT Assay): Run a parallel MTT viability assay on the cells. Crucial step: This proves that any reduction in invasion is due to true anti-invasive mechanisms, not simply because the compound is killing the cells.

-

Incubation & Quantification: Incubate for 24 hours. Swab the upper chamber to remove non-invading cells. Fix the invading cells on the underside with 100% methanol and stain with 0.5% crystal violet. Count cells under a microscope to calculate the IC₅₀ (2.7 µM)[1].

Figure 2: Workflow and causality of the Matrigel Invasion Assay for evaluating anti-metastatic potential.

Analytical Characterization

To verify the integrity of the isolated N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine, rigorous analytical validation is required:

-

High-Resolution Mass Spectrometry (HR-ESI-MS): Look for the

ion at m/z 465.11 (calculated for C₂₀H₂₁N₂O₁₁) or the sodium adduct -

NMR Spectroscopy: ¹H-NMR will reveal the characteristic aromatic protons of the 2,3-dihydroxybenzoyl moiety (typically three protons exhibiting an AMX spin system between

6.7 and 7.3 ppm) and the

References

Sources

- 1. N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine | CAS 30414-15-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

Thermodynamic Stability of Ferric Complexes of Linear Enterobactin Dimers: A Comprehensive Technical Guide

Executive Summary

Enterobactin (Ent) is the archetypal catecholate siderophore, synthesized by Escherichia coli and other Gram-negative bacteria to sequester environmental ferric iron (Fe

However, to release the sequestered iron into the bacterial cytoplasm, the cyclic scaffold must be degraded by dedicated esterases (e.g., Fes). This enzymatic hydrolysis proceeds stepwise, yielding the linear trimer, the linear dimer (bisDHBS), and ultimately the DHBS monomer [2]. Historically, these linear degradation products were viewed merely as metabolic exhaust. Recent discoveries, however, reveal that the linear enterobactin dimer plays a critical role in interspecies iron competition (pathogen piracy) and serves as a highly effective vector for targeted drug delivery (sideromycins or "Trojan Horse" antibiotics) [3].

This technical guide provides an in-depth analysis of the thermodynamic stability, coordination chemistry, and experimental characterization of the linear enterobactin dimer, offering field-proven insights for researchers and drug development professionals.

Structural & Thermodynamic Fundamentals

The thermodynamic stability of ferric siderophore complexes is dictated by the interplay of enthalpic (

-

Enthalpic Contributions: Driven by the hard-hard acid-base interaction between the highly charged Fe

ion and the negatively charged catecholate oxygens. -

Entropic Contributions: Driven by the chelate effect and the displacement of coordinating water molecules.

When the trilactone ring of enterobactin is cleaved to form the linear trimer, the formation constant drops by six orders of magnitude. This loss in binding free energy (

Quantitative Thermodynamic Data

The table below summarizes the thermodynamic parameters of enterobactin and its stepwise hydrolysis products.

Table 1: Thermodynamic Parameters of Enterobactin and its Hydrolysis Products

| Siderophore Species | Denticity | Fe | pM (-log[Fe | Primary Biological Role |

| Cyclic Enterobactin | Hexadentate | 49.0 | 34.3 | Primary iron acquisition (E. coli) |

| Linear Trimer | Hexadentate | 43.0 | 27.8 | Intermediate / Sideromycin vector |

| Linear Dimer | Tetradentate | ~35.0 (as 1:1 complex) | ~20.0 | Xenosiderophore (C. jejuni) |

| DHBS Monomer | Bidentate | ~8.5 (per monomer addition) | N/A | Final degradation exhaust |

Note: pM values are calculated at physiological conditions: pH 7.4, [Ligand] = 10 µM, [Fe

Stepwise enzymatic hydrolysis of enterobactin by Fes esterase.

Mechanistic Insights: Coordination Chemistry of the Linear Dimer

The linear dimer, bis(2,3-dihydroxybenzoyl-L-serine), presents a fascinating coordination challenge. Because it provides only four coordinating oxygen atoms, the resulting 1:1 Fe

Mass spectrometry and spectrophotometric titrations reveal that in aqueous solutions, the linear dimer exists in a dynamic equilibrium of monomeric and dimeric iron species [5]:

-

1:1 Complex:

or -

2:2 Complex:

-

2:3 Complex:

Field-Proven Insight: When analyzing the linear dimer via ESI-MS for drug conjugation studies, the appearance of

Biological & Pharmacological Significance

The linear dimer is not merely a breakdown product; it is a viable xenosiderophore. For example, the foodborne pathogen Campylobacter jejuni lacks the genetic machinery to synthesize enterobactin but expresses a periplasmic binding protein, CeuE, that specifically recognizes the tetradentate Fe

In drug development, linear enterobactin dimers are utilized as vectors for "Trojan Horse" antibiotics. By conjugating a payload (e.g., ciprofloxacin or ampicillin) to the linear dimer, researchers can hijack bacterial iron transport systems to smuggle antimicrobials directly into the pathogen, bypassing traditional efflux pumps and porin restrictions [5].

Experimental Protocols & Workflows

Determining the thermodynamic stability of these high-affinity complexes requires specialized techniques, as direct potentiometric titration is impossible (the complexes do not dissociate at measurable pH levels without precipitating iron hydroxide). The following self-validating protocols establish a robust analytical pipeline.

Protocol 1: Spectrophotometric Competition Titration

Causality: Because the

-

Apo-Ligand Preparation: Prepare a stock solution of the apo-linear dimer via controlled enzymatic hydrolysis of enterobactin using purified Fes esterase, followed by RP-HPLC purification.

-

Equilibration: Mix equimolar amounts of Fe

and the linear dimer in a buffered aqueous solution (pH 7.4, 0.1 M KCl) to form the ferric complex. -

Titration: Add increasing equivalents of the competitor ligand (EDTA).

-

Incubation: Allow the solutions to reach thermodynamic equilibrium. Note: This may take 24–72 hours due to the kinetic inertness of the complexes.

-

Measurement: Record the UV-Vis absorbance. The catecholate-to-Fe

LMCT band at -

Calculation: Extract the equilibrium constant of the exchange reaction and calculate the absolute

of the linear dimer complex.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: To separate the

-

Setup: Load the apo-linear dimer into the ITC sample cell and the Fe

titrant into the syringe. Critical: Use a weakly chelating buffer like citrate to prevent Fe -

Titration: Inject small aliquots of Fe

into the cell while monitoring the thermal power required to maintain a constant temperature. -

Integration: Integrate the injection peaks to obtain the molar enthalpy (

) of complexation. -

Derivation: Use the previously determined

(from Protocol 1) to calculate

Experimental workflow for thermodynamic characterization of siderophores.

References

- Title: Enterobactin: An archetype for microbial iron transport.

- Title: Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport.

- Title: Bacteria in an intense competition for iron: Key component of the Campylobacter jejuni iron uptake system scavenges enterobactin hydrolysis product.

- Title: Iron (III) coordination chemistry of linear dihydroxyserine compounds derived from enterobactin.

- Title: A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate.

Methodological & Application

chemical synthesis protocol for N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine

This Application Note provides a comprehensive, self-validating protocol for the chemical synthesis of N,N'-Bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine , also known as the Linear Enterobactin Dimer or (DHB-Ser)₂ .[1]

This compound is a critical siderophore degradation product utilized by bacteria for iron acquisition and has emerged as a strategic target in "Trojan Horse" antimicrobial development.

Part 1: Strategic Synthesis Architecture

The synthesis is designed around a Convergent "Global Benzyl" Strategy . This approach minimizes protection/deprotection cycling by utilizing benzyl (Bn) groups for all hydroxyl and carboxyl protection, allowing for a single, clean global deprotection step via hydrogenolysis.[1]

The Logic of the Pathway:

-

Orthogonality: Benzyl groups protect the catechol hydroxyls (preventing oxidation and chelation) and the donor serine hydroxyl (preventing self-esterification).[1]

-

Stereochemical Integrity: The use of DCC/DMAP for the critical depsipeptide (ester) bond formation is optimized to suppress racemization of the activated serine residue.

-

Efficiency: The convergent coupling of two pre-assembled blocks (Donor and Acceptor) is superior to linear stepwise elongation for this specific dimer.

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Building Blocks)

Reagents Required:

-

Benzyl bromide (BnBr)[1]

-

Potassium carbonate (

)[1] -

EDC

HCl, HOBt, DIPEA[1] -

Dichloromethane (DCM), DMF, THF[1]

Step 1.1: Synthesis of 2,3-Bis(benzyloxy)benzoic acid (Block C) Rationale: Catechols are prone to oxidation and interfere with coupling.[1] Benzyl protection is robust and removed simultaneously with esters.

-

Benzylation: Dissolve 2,3-DHB (10.0 g, 64.9 mmol) in DMF (100 mL). Add

(4 eq) and Benzyl bromide (3.5 eq). Stir at 60°C for 16 h. -

Hydrolysis: The intermediate is the benzyl ester. Add 10% NaOH (aq) and reflux for 2 h to hydrolyze the ester selectively.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[1][7][9] Wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Hexane.

-

Yield Target: >85% White crystalline solid.